

NR-V04: A Technical Guide to an Emerging Immunotherapeutic PROTAC

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Compound of Interest

Compound Name: NR-V04

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Introduction

NR-V04 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1).^{[1][2][3]} Emerging as a promising agent in cancer immunotherapy, **NR-V04** leverages the body's own ubiquitin-proteasome system to eliminate NR4A1, a key protein implicated in creating an immunosuppressive tumor microenvironment (TME).^{[1][2][4]} This technical guide provides an in-depth overview of the early-stage research questions surrounding **NR-V04**'s potential, detailing its mechanism of action, experimental validation, and preclinical data.

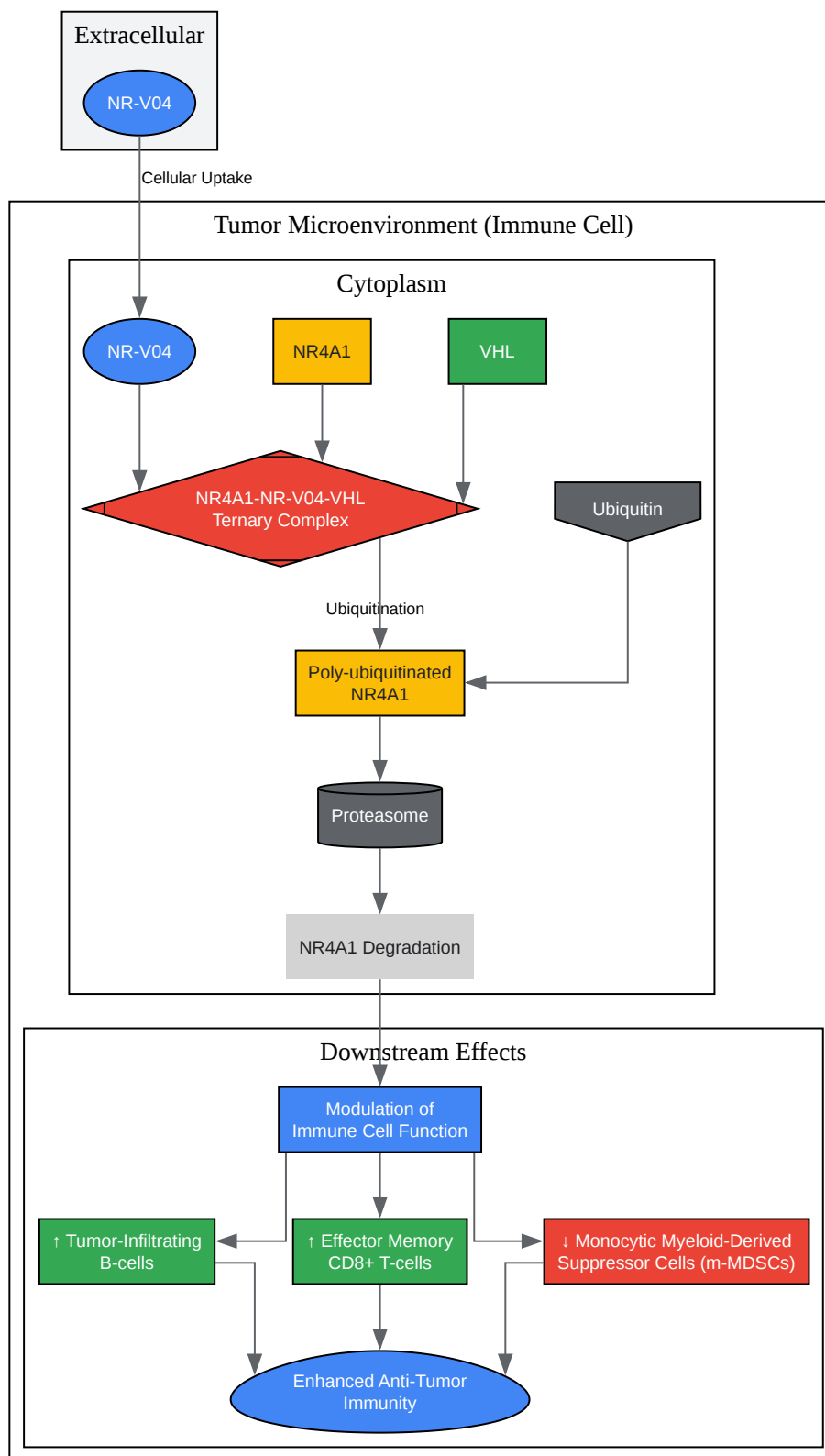
Mechanism of Action

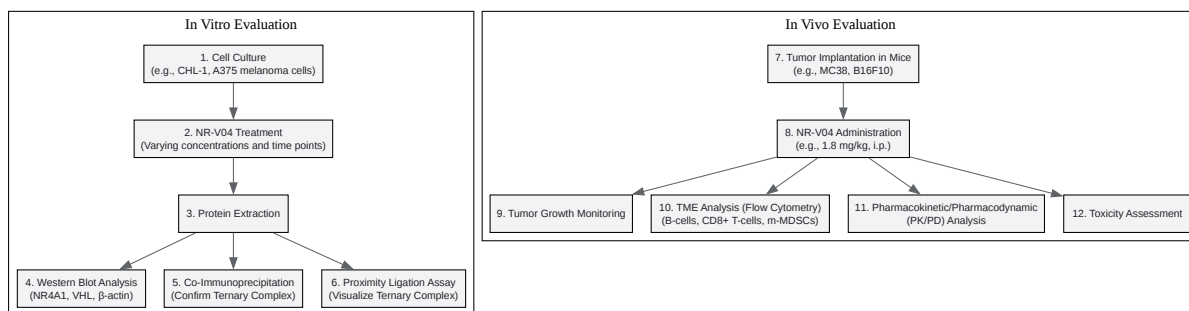
NR-V04 functions as a heterobifunctional molecule. One end binds to the target protein, NR4A1, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][5]} This proximity induces the poly-ubiquitination of NR4A1, marking it for degradation by the proteasome.^[1] The degradation of NR4A1 disrupts its downstream signaling, leading to a cascade of anti-tumor immune responses.^{[1][6]}

Signaling Pathway and Experimental Workflow

The degradation of NR4A1 by **NR-V04** initiates a series of events within the tumor microenvironment, ultimately leading to enhanced anti-tumor immunity. The following diagrams

illustrate the signaling pathway and a general experimental workflow for evaluating **NR-V04**'s efficacy.



[Click to download full resolution via product page](#)**NR-V04 Mechanism of Action and Downstream Signaling.**[Click to download full resolution via product page](#)**General Experimental Workflow for NR-V04 Evaluation.**

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **NR-V04**.

Cell Line	DC50 (nM) for NR4A1 Degradation (16h treatment)	Reference
CHL-1 (Human Melanoma)	228.5	[1] [6]
A375 (Human Melanoma)	518.8	[1] [6]

Pharmacokinetic Parameter	Value	Route of Administration	Reference
Half-life ($t_{1/2}$)	8.6 hours	Intraperitoneal (i.p.)	[1]
Half-life ($t_{1/2}$)	5.36 hours	Intravenous (i.v.)	[1]
Bioavailability (F)	98%	Intraperitoneal (i.p.)	[1]

In Vivo Study Parameter	Details	Reference
Mouse Models	MC38 (colon adenocarcinoma), Yumder 1.7 (melanoma), B16F10 (melanoma)	[1]
Dosing Regimen	1.8 mg/kg, intraperitoneally, twice a week	[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Western Blot for NR4A1 Degradation

- **Cell Culture and Treatment:** Plate human melanoma cells (CHL-1 or A375) and culture to 70-80% confluency. Treat cells with varying concentrations of **NR-V04** (e.g., 0-1000 nM) for a specified time (e.g., 16 hours).
- **Protein Extraction:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
- **Protein Quantification:** Determine the protein concentration of each sample using a BCA assay.

- **SDS-PAGE and Transfer:** Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against NR4A1 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β -actin as a loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

- **Cell Lysis:** Lyse cells treated with **NR-V04** and a proteasome inhibitor (e.g., MG132, to prevent degradation of the complex) in a non-denaturing lysis buffer.
- **Immunoprecipitation:** Incubate the cell lysate with an antibody against one of the components of the expected ternary complex (e.g., anti-VHL antibody) overnight at 4°C.
- **Complex Capture:** Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
- **Washing:** Pellet the beads using a magnetic rack and wash several times with lysis buffer to remove non-specific binding proteins.
- **Elution and Analysis:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blot using antibodies against the other components of the complex (e.g., anti-NR4A1 antibody).

In Vivo Tumor Growth Study

- **Animal Model:** Use immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models.
- **Tumor Cell Implantation:** Subcutaneously inject a suspension of tumor cells (e.g., 1×10^6 MC38 cells) into the flank of each mouse.

- Treatment: Once tumors are palpable (e.g., ~50-100 mm³), randomize mice into treatment and vehicle control groups. Administer **NR-V04** (e.g., 1.8 mg/kg) or vehicle via intraperitoneal injection according to a predetermined schedule (e.g., twice a week).[1]
- Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
- Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for further analysis.

Conclusion and Future Directions

NR-V04 represents a novel and promising strategy in cancer immunotherapy. By targeting NR4A1 for degradation, it effectively remodels the tumor microenvironment to favor an anti-tumor immune response. Early-stage research has demonstrated its potent in vitro and in vivo activity, along with a favorable pharmacokinetic and safety profile in preclinical models.[1]

Future research should focus on:

- Elucidating Downstream Signaling: A more detailed understanding of the molecular pathways immediately downstream of NR4A1 degradation will be critical for identifying biomarkers of response and potential combination therapies.
- Expanding Tumor Models: Evaluating the efficacy of **NR-V04** in a broader range of cancer models, including those resistant to current immunotherapies, will be essential.
- Investigating Combination Therapies: Exploring the synergistic potential of **NR-V04** with other immunotherapies, such as checkpoint inhibitors, could lead to more durable anti-tumor responses.
- Translational Studies: Advancing **NR-V04** into clinical trials will be the ultimate test of its therapeutic potential in human cancer patients.

The continued investigation of **NR-V04** holds the potential to open new avenues for the treatment of various cancers, offering hope for patients with limited therapeutic options.

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